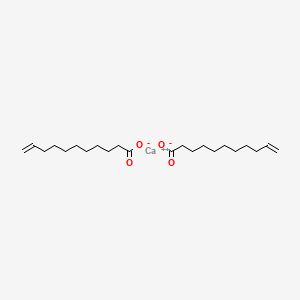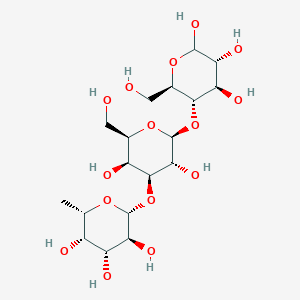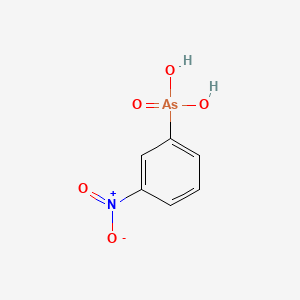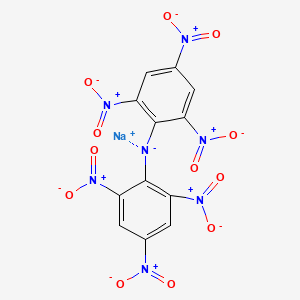
calcium;undec-10-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Calcium;undec-10-enoate can be synthesized through the reaction of undec-10-enoic acid with calcium hydroxide. The process involves dissolving calcium hydroxide in water and then adding undec-10-enoic acid. The reaction mixture is stirred until the pH reaches an appropriate level, followed by crystallization and drying to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as acyclic diene metathesis (ADMET) polymerization. This method uses catalysts like molybdenum-alkylidene or ruthenium-carbene to achieve high molecular weight polyesters, which can then be processed to obtain this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Calcium;undec-10-enoate undergoes various chemical reactions, including:
Oxidation: The double bond in the aliphatic chain can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The carboxylate group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Epoxides, alcohols, and ketones.
Reduction: Saturated calcium undecanoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Calcium;undec-10-enoate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of macroheterocycles and other complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in topical formulations due to its antifungal properties.
Industry: Utilized in the production of biobased polyesters with enhanced mechanical properties.
Wirkmechanismus
The mechanism of action of calcium;undec-10-enoate involves its interaction with cellular membranes and enzymes. The compound’s long aliphatic chain allows it to integrate into lipid bilayers, disrupting membrane integrity and function. Additionally, the carboxylate group can interact with metal ions and enzymes, affecting their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl undec-10-enoate: An ester formed by the condensation of methanol and undec-10-enoic acid, commonly used
Eigenschaften
Molekularformel |
C22H38CaO4 |
|---|---|
Molekulargewicht |
406.6 g/mol |
IUPAC-Name |
calcium;undec-10-enoate |
InChI |
InChI=1S/2C11H20O2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11(12)13;/h2*2H,1,3-10H2,(H,12,13);/q;;+2/p-2 |
InChI-Schlüssel |
CLOKKBBIKHZGNX-UHFFFAOYSA-L |
Kanonische SMILES |
C=CCCCCCCCCC(=O)[O-].C=CCCCCCCCCC(=O)[O-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3-Chloro-4-methylbenzoyl)carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13824914.png)

![(T-4)-[2-(Acetyl)-3,4-Dihydro-1(2H)-Naphthalenonato]Difluoro-Boron](/img/structure/B13824924.png)
![3-(2-hydroxyphenyl)-4-(pyridin-3-yl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B13824942.png)
![3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B13824950.png)
![(2S)-3-methyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B13824953.png)



![2,5-Diphenyl-7-(piperidin-1-yl)[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B13824971.png)
![N-Isopentyl-4-[[4-(trifluoromethyl)benzothiazol-2-YL]azo]-2,5-xylidine](/img/structure/B13824973.png)


![N-[(4-Dimethylaminophenyl)-(2-hydroxynaphthalen-1-YL)-methyl]-acetamide](/img/structure/B13824987.png)
